molecular formula C9H16N4O B15240806 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide

Cat. No.: B15240806
M. Wt: 196.25 g/mol
InChI Key: OWEHXTMCEHQWRP-UHFFFAOYSA-N
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Description

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide is a synthetic organic compound characterized by its unique pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with N-methylpropanamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide is unique due to its specific combination of functional groups and the pyrazole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-(4-amino-3,5-dimethylpyrazol-1-yl)-N-methylpropanamide

InChI

InChI=1S/C9H16N4O/c1-6-9(10)7(2)13(12-6)5-4-8(14)11-3/h4-5,10H2,1-3H3,(H,11,14)

InChI Key

OWEHXTMCEHQWRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NC)C)N

Origin of Product

United States

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